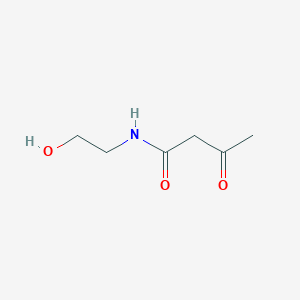

N-(2-Hydroxyethyl)-3-oxobutanamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-hydroxyethyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLHYHWFVOHKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947145 | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-97-5 | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24309-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)acetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)acetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl 3 Oxobutanamide

Classical and Contemporary Synthetic Routes to N-(2-Hydroxyethyl)-3-oxobutanamide

The synthesis of this compound is primarily achieved through well-established condensation reactions, utilizing readily available precursors.

Condensation Reactions in this compound Synthesis

The principal method for synthesizing this compound involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with an amino alcohol, namely ethanolamine. This reaction is a classic example of acylation of an amine. The process typically involves heating the reactants, sometimes in the presence of a solvent or under neat conditions, to drive the reaction towards the formation of the amide product.

Another approach involves the dehydrative cyclization of N-(2-hydroxyethyl) amides to form 2-oxazolines, which can be considered a related transformation. itu.edu.tr This method, however, leads to a different class of compounds and underscores the reactivity of the N-(2-hydroxyethyl) amide moiety. The synthesis of 2-oxazolines can be achieved by heating N-(2-hydroxyethyl) amides with boric acid to form boron esters, which then undergo thermolysis at high temperatures (240–260 °C) to yield the desired 2-oxazolines. itu.edu.tr

Exploration of Precursors and Starting Materials for this compound

The primary precursors for the synthesis of this compound and its analogs are β-dicarbonyl compounds and amines.

β-Dicarbonyl Compounds: Ethyl acetoacetate is a commonly used β-ketoester. Other β-dicarbonyl compounds, such as diketene (B1670635), can also be employed. nih.gov

Amines: Ethanolamine is the key amine for the synthesis of the title compound. However, a wide range of other amines, including aliphatic and aromatic amines, can be used to generate a diverse library of N-substituted 3-oxobutanamides. nih.govresearchgate.net For instance, the reaction of ethyl acetoacetate with 4-fluoro aniline (B41778) yields N-(4-fluorophenyl)-3-oxobutanamide. researchgate.net

The selection of these starting materials allows for the introduction of various functional groups into the final molecule, enabling the synthesis of a wide array of derivatives with potentially diverse chemical properties.

Derivatization and Analog Synthesis Strategies of this compound

The 3-oxobutanamide scaffold, including that of this compound, is a valuable precursor for the synthesis of a multitude of heterocyclic compounds. sciencepublishinggroup.comresearchgate.net The presence of both a keto and an amide group provides reactive sites for cyclization reactions.

Formation of Heterocyclic Systems from 3-Oxobutanamide Scaffolds

The reactivity of the 3-oxobutanamide core has been extensively exploited in multicomponent reactions to generate complex heterocyclic structures. sciencepublishinggroup.comresearchgate.netresearchgate.net These reactions often proceed with high atom economy and allow for the rapid assembly of molecular diversity.

The 3-oxobutanamide moiety is a key building block for the synthesis of pyrazole (B372694) and pyrimidinone derivatives. researchgate.netnih.govmiami.edu

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound, such as a 3-oxobutanamide, with a hydrazine (B178648) derivative. mdpi.com The reaction proceeds through a cyclocondensation mechanism to form the five-membered pyrazole ring. Various substituted hydrazines can be used to introduce diversity at the N1 position of the pyrazole ring. mdpi.com While direct synthesis from this compound and hydrazine is plausible, the literature more broadly covers the use of the general 3-oxobutanamide scaffold. researchgate.netmdpi.com

Pyrimidinones: Pyrimidinone systems can be constructed from 3-oxobutanamides through reactions with reagents that provide the remaining atoms for the six-membered ring. For example, condensation with amidines or related compounds can lead to the formation of pyrimidinone rings. researchgate.net The synthesis of pyrazolo[4,3-d]pyrimidinone derivatives has also been reported, indicating the possibility of forming fused heterocyclic systems. nih.gov

The following table summarizes some examples of pyrazole and pyrimidinone syntheses from 3-oxobutanamide precursors.

| Precursor | Reagent(s) | Product | Reference |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Hydrazine hydrate | Pyrazole derivative | researchgate.net |

| 3-Oxobutanamide derivative | 2-Amino triazole | Triazole pyrimidinone | researchgate.net |

| Chalcone-bearing thiophene | Hydrazine hydrate | Pyrazole derivative | miami.edu |

| Chalcone-bearing thiophene | Urea (B33335) | Pyrimidine derivative | miami.edu |

The Biginelli reaction is a classic and widely used multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netnih.govorganicreactions.org This reaction typically involves the one-pot condensation of a β-dicarbonyl compound (like a 3-oxobutanamide), an aldehyde, and urea or thiourea (B124793) under acidic conditions. researchgate.netorganicreactions.org

The versatility of the Biginelli reaction allows for the use of various substituted 3-oxobutanamides, including this compound, to produce a wide range of DHPMs with diverse substitution patterns. encyclopedia.pub Modifications to the traditional Biginelli protocol have been developed to improve yields and expand the scope of accessible derivatives. nih.govnih.gov For instance, using N-substituted ureas or thioureas, or employing different catalytic systems can lead to novel DHPMs. nih.govencyclopedia.pub

The table below illustrates the components and resulting products in the Biginelli and related reactions for dihydropyrimidine (B8664642) synthesis.

| β-Dicarbonyl Compound | Aldehyde | Urea/Thiourea Source | Catalyst/Conditions | Product | Reference |

| N-(4-fluorophenyl)-3-oxobutanamide | Aryl/heteroaryl aldehyde | Urea or thiourea | p-toluenesulfonic acid | Dihydropyrimidine derivative | researchgate.net |

| N-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamide | Aromatic aldehydes | Urea or thiourea | p-toluenesulfonic acid | Dihydropyrimidine derivative | encyclopedia.pub |

| Benzothiazolyl oxobutanamide | Substituted aryl aldehydes | Thiourea | Acid-catalyzed | Benzothiazolyl pyrimidine-5-carboxamide | nih.gov |

| Arylacetoacetamides | Aromatic aldehydes | Urea | Solvent-free, 120–150 °C | 1,2,3,6-tetrahydropyrimidine-5-carboxamides | nih.gov |

Benzothiazole (B30560) and Related Heterocycles

The formation of benzothiazole and its derivatives from precursors like this compound involves the reaction of o-aminothiophenols with various carbonyl compounds. A general and efficient method for this synthesis utilizes carboxylic acids with 2-aminobenzenethiols in the presence of a coupling reagent like (o-CF3PhO)3P. organic-chemistry.org This approach allows for the creation of a diverse range of benzothiazoles in good yields and is even applicable to gram-scale preparations. organic-chemistry.org

Other synthetic routes to benzothiazoles include a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K2S) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO serves multiple roles as a carbon source, solvent, and oxidant. organic-chemistry.org Additionally, the use of samarium triflate as a reusable acid catalyst in an aqueous medium provides a green and efficient method for synthesizing benzothiazoles from o-aminophenols or o-aminothiophenols and aldehydes. organic-chemistry.org

Furthermore, novel benzothiazole derivatives can be synthesized through multi-step reactions. For instance, 4-(chloromethyl) benzoyl chloride can be reacted with 2-aminobenzothiazoles to form an intermediate, which is then reacted with appropriate piperazine (B1678402) derivatives to yield the final products. nih.gov The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods like 1H-NMR, 13C-NMR, and HRMS. nih.gov

A variety of catalysts and conditions have been explored for benzothiazole synthesis. For example, a stainless-steel-driven, oxidant-free, and solvent-free method enables the synthesis of 2-arylbenzothiazoles from α-keto acids at room temperature. organic-chemistry.org Visible light-mediated synthesis from 2-aminothiophenol (B119425) and aldehydes is also possible, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org

The following table summarizes some of the synthetic methods for benzothiazoles:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| o-Aminobenzenethiols and Carboxylic Acids | (o-CF3PhO)3P | Substituted Benzothiazoles | organic-chemistry.org |

| o-Iodoanilines/Aromatic Amines, K2S, DMSO | DMSO as solvent, carbon source, and oxidant | 2-Unsubstituted Benzothiazoles | organic-chemistry.org |

| o-Amino(thio)phenols and Aldehydes | Samarium triflate in aqueous medium | Benzothiazoles | organic-chemistry.org |

| 2-Aminobenzothiazoles and 4-(Chloromethyl) benzoyl chloride, then Piperazine derivatives | Multi-step synthesis | Novel Benzothiazole-piperazine derivatives | nih.gov |

| α-Keto acids and 2-Aminothiophenols | Stainless-steel, room temperature | 2-Arylbenzothiazoles | organic-chemistry.org |

| 2-Aminothiophenol and Aldehydes | Visible light, in situ generated disulfide | Benzothiazoles | organic-chemistry.org |

Introduction of Diverse Functional Groups into this compound Derivatives

The introduction of diverse functional groups into molecules is a cornerstone of organic synthesis, allowing for the modification of a compound's physical, chemical, and biological properties. wikipedia.org Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. wikipedia.orgmasterorganicchemistry.com Common functional groups include alcohols, amines, carboxylic acids, ketones, and esters. masterorganicchemistry.com The presence of heteroatoms like oxygen and nitrogen in functional groups generally increases the reactivity of organic molecules. youtube.com

In the context of this compound and its derivatives, the introduction of new functional groups can be achieved through various chemical transformations. For example, the hydroxyl group (-OH) of this compound can undergo reactions typical of alcohols, such as esterification or etherification. libretexts.org The amide group itself can be subject to hydrolysis or reduction. The ketone group within the 3-oxobutanamide moiety can be reduced to a secondary alcohol or participate in reactions such as reductive amination. libretexts.org

The synthesis of derivatives often involves multi-step processes. For instance, in the synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives, chloroacetylation of diphenylamine (B1679370) is followed by cyclization with thiourea and subsequent reaction with substituted benzaldehydes. orientjchem.org This sequence introduces thiazole (B1198619) and imine functionalities into the final molecule.

The strategic introduction of functional groups is crucial in drug design and the development of new materials. It allows for the fine-tuning of a molecule's properties to achieve a desired effect.

The following table provides examples of common functional groups that could be introduced into derivatives of this compound:

| Functional Group | General Structure | Potential Reaction on this compound |

| Ester | R-COO-R' | Reaction of the hydroxyl group with a carboxylic acid or its derivative. |

| Ether | R-O-R' | Reaction of the hydroxyl group with an alkyl halide. |

| Amine | R-NH2, R2NH, R3N | Reductive amination of the ketone group. |

| Thiol | R-SH | Conversion of the hydroxyl group to a thiol. |

| Halide | R-X (X = F, Cl, Br, I) | Substitution reaction on the alkyl chain. |

Chemoenzymatic and Biocatalytic Approaches for this compound Derivatives

Chemoenzymatic and biocatalytic methods offer powerful and environmentally friendly alternatives to traditional chemical synthesis. researchgate.net These approaches utilize enzymes or whole-cell systems to catalyze chemical reactions with high selectivity and efficiency under mild conditions. researchgate.net

For the synthesis of derivatives of this compound, chemoenzymatic strategies can be employed to achieve specific transformations. For example, the regioselective synthesis of 5'-O-levulinyl-2'-deoxynucleosides has been accomplished through enzymatic acylation using Candida antarctica lipase (B570770) B. researchgate.net This highlights the potential for enzymes to selectively modify one functional group in the presence of others.

Biocatalysis has also been successfully applied to the synthesis of complex molecules. For instance, the synthesis of the human milk oligosaccharide lacto-N-hexaose was achieved through a combination of chemical synthesis and selective enzymatic glycosylation. nih.gov

In another example, the production of miglitol, an N-hydroxyethyl-deoxynojirimycin, involves the regioselective oxidation of N-2-hydroxyethyl-glucamine (NHEG) by Gluconobacter oxydans, followed by a reductive ring-closure reaction. researchgate.net This demonstrates the use of whole-cell biocatalysts for specific oxidation reactions.

The development of cooperative chemoenzymatic systems, which integrate biocatalysis with chemocatalysis, has expanded the scope of these methods. nih.gov For example, N-heterocycles have been synthesized from alcohols and amines in water using a system that combines an alcohol dehydrogenase with a biomimetic flavin analog that acts as a bifunctional organocatalyst. nih.gov

These approaches offer significant advantages, including reduced waste, milder reaction conditions, and high selectivity, making them attractive for the sustainable synthesis of complex molecules.

Enzyme-Catalyzed Resolutions and Desymmetrizations of Beta-Ketoamides

Enzyme-catalyzed kinetic resolution is a powerful technique for the preparation of enantiomerically pure compounds. This method relies on the ability of enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-ketoamides, which are important building blocks in organic synthesis, enzyme-catalyzed resolutions can provide access to chiral β-hydroxyamides. nih.gov

Lipases are commonly used enzymes for the kinetic resolution of β-ketoamides through hydrolysis or transesterification reactions. For example, the lipase-catalyzed desymmetric hydrolysis of a prochiral diester has been used to synthesize a chiral quaternary carbon-containing monoester with high enantiomeric excess. rsc.org This chiral intermediate was then used in the total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol. rsc.org

Desymmetrization is another important enzymatic strategy where a prochiral or meso compound is converted into a chiral product. This approach can be highly efficient as it can theoretically yield 100% of a single enantiomer.

The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and conversion. The development of new and improved enzymes through protein engineering continues to expand the scope and applicability of these biocatalytic methods.

Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enantioselective transformation of a substrate with the in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of 100% for a single stereoisomer. frontiersin.orgnih.gov This approach is particularly valuable for the synthesis of chiral alcohols from racemic ketones.

Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely used in DKR processes due to their ability to stereoselectively reduce carbonyl compounds. researchgate.net In the DKR of α-alkyl-β-ketoamides, an ADH can be used to reduce the keto group to a hydroxyl group, while a racemization catalyst facilitates the interconversion of the starting ketoamide enantiomers. researchgate.net The high acidity of the α-proton in β-ketoamides often allows for fast racemization under the reaction conditions. researchgate.net

For example, the DKR of various α-alkyl-substituted β-ketoamides via asymmetric transfer hydrogenation using a pentafluorobenzenesulfonyl-DPEN-Ru catalyst has been shown to produce the corresponding syn-β-hydroxy amides with high diastereoselectivity and enantioselectivity. nih.gov Similarly, ketoreductase-catalyzed DKR of β-keto arylphosphonates can yield either anti- or syn-products with excellent diastereomeric and enantiomeric purity depending on the enzyme used. frontiersin.org

A bienzymatic DKR of racemic secondary alcohols in an aqueous solution has also been developed. nih.gov This system employs a non-stereoselective variant of an alcohol dehydrogenase for racemization and an engineered acyltransferase for enantioselective acylation. nih.gov The success of this DKR was dependent on the appropriate choice of enzymes and a suitable acyl donor. nih.gov

The following table illustrates the key components of a DKR system for β-ketoamides:

| Component | Function | Example | Reference |

| Substrate | Racemic β-ketoamide | α-Alkyl-β-ketoamide | researchgate.net |

| Enantioselective Catalyst | Stereoselective reduction of the ketone | Alcohol Dehydrogenase (ADH) | researchgate.net |

| Racemization Catalyst | In-situ racemization of the unreacted enantiomer | Base or metal catalyst | nih.gov |

| Product | Enantiomerically pure β-hydroxyamide | syn-β-Hydroxy amide | nih.gov |

Mechanistic Investigations of this compound Reactions

Exploration of Reaction Pathways and Intermediates (e.g., Cyclization, Reductive Amination)

The chemical reactivity of this compound is dictated by its functional groups: a hydroxyl group, an amide, and a ketone. Understanding the mechanisms of its reactions, such as cyclization and reductive amination, is crucial for controlling the formation of desired products.

Cyclization: Intramolecular reactions can lead to the formation of cyclic structures. For instance, the hydroxyl group of this compound could potentially react with the ketone carbonyl to form a cyclic hemiketal. Further reactions could lead to more stable cyclic products. In a related context, the synthesis of polyhydroxypiperidines has been achieved through a cyclization/reductive amination strategy. chim.it

Reductive Amination: Reductive amination is a versatile method for forming carbon-nitrogen bonds and synthesizing amines from carbonyl compounds. masterorganicchemistry.commdpi.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

In the case of this compound derivatives, the ketone group can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent. This reaction would introduce a new amino functional group into the molecule. The choice of amine and reducing agent can influence the outcome and stereoselectivity of the reaction. organic-chemistry.orgrsc.org

Mechanistic studies often involve the identification of intermediates and the investigation of reaction kinetics. For example, in the synthesis of benzothiazoles, the proposed mechanism involves the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation, cyclization, and oxidation. organic-chemistry.org Similarly, in the post-translational modification of peptides to form α-keto-β-amino acids, a radical S-adenosyl methionine (rSAM) enzyme catalyzes a splicing reaction involving the excision of tyramine. nih.gov

The table below outlines the general steps in a reductive amination reaction:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon | Amino alcohol (carbinolamine) |

| 2 | Dehydration to form an iminium ion | Iminium ion |

| 3 | Reduction of the iminium ion | Amine |

Catalytic Approaches in this compound Chemistry

The chemical reactivity of this compound is significantly influenced by the presence of its β-keto group, making it a prime candidate for various catalytic transformations, particularly asymmetric reduction. The development of chiral catalysts has enabled the stereoselective synthesis of valuable derivatives, such as chiral N-(2-hydroxyethyl)-3-hydroxybutanamide, a versatile building block in organic synthesis. Catalytic approaches offer efficient and environmentally benign alternatives to traditional stoichiometric reagents. These methods primarily focus on the use of transition metal complexes and biocatalysts to achieve high levels of conversion and stereoselectivity.

The primary catalytic transformation of this compound involves the reduction of its ketone functionality. This can be achieved through two main pathways: asymmetric hydrogenation using chiral metal catalysts and biocatalytic reduction using enzymes.

Asymmetric Hydrogenation:

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones. wikipedia.org This method typically employs transition metal catalysts, such as rhodium and ruthenium, complexed with chiral ligands. wikipedia.orgwiley-vch.de While specific studies on this compound are not extensively documented in publicly available literature, the asymmetric hydrogenation of analogous β-keto esters and amides provides a strong precedent for its reactivity.

For instance, ruthenium complexes of chiral diphosphine ligands, like BINAP, are well-established catalysts for the asymmetric hydrogenation of β-keto esters. wikipedia.org These reactions often require high pressures of hydrogen gas and can achieve excellent enantioselectivities. The general mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen to the carbonyl group.

Similarly, rhodium-based catalysts, such as those with DIPAMP or TangPhos ligands, have demonstrated high efficiency in the asymmetric hydrogenation of related substrates like enamides and dehydroamino acids. wiley-vch.denih.gov These catalysts are known for their high turnover numbers and ability to function under mild conditions.

The choice of catalyst and reaction conditions, including solvent, temperature, and pressure, is crucial for achieving optimal results. The following table summarizes representative catalytic systems used for the asymmetric hydrogenation of related β-keto compounds, which are applicable to this compound.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of β-Keto Compounds

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-BINAP | β-Keto Ester | Chiral β-Hydroxy Ester | >98% | wikipedia.org |

| Rh-DIPAMP | α-(Acylamino)acrylic Acid | Chiral Amino Acid | High | wiley-vch.de |

| Rh-TangPhos | N-Aryl β-Enamino Ester | N-Aryl β-Amino Ester | up to 96.3% | nih.gov |

Biocatalytic Reduction:

An increasingly popular and environmentally friendly approach to the synthesis of chiral alcohols is the use of biocatalysts, particularly ketoreductases (KREDs). rsc.org These enzymes exhibit high stereoselectivity and can operate under mild reaction conditions, often in aqueous media. The reduction of β-keto amides to their corresponding anti-β-hydroxy amides has been successfully demonstrated using various microorganisms and isolated enzymes.

Ketoreductases, often from yeast or bacteria, can be engineered to enhance their activity and selectivity for specific substrates. rsc.org The chemoenzymatic synthesis of D-pantothenic acid, for example, utilizes an engineered ketoreductase for the stereoselective reduction of a β-keto ester intermediate. rsc.org This highlights the potential for developing a specific biocatalyst for the reduction of this compound to obtain either the (R) or (S)-enantiomer of N-(2-hydroxyethyl)-3-hydroxybutanamide with high purity.

The following table presents examples of biocatalytic reductions of related keto-amides, demonstrating the feasibility of this approach for this compound.

Table 2: Biocatalytic Systems for the Reduction of Keto-Amides

| Biocatalyst | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Engineered Ketoreductase (KRED) | Ethyl 2'-ketopantothenate | Ethyl (R)-pantothenate | High | rsc.org |

| Candida parapsilosis ATCC 7330 | α-Keto Amides | (R)-α-Hydroxy Amides | High | documentsdelivered.com |

Advanced Spectroscopic and Analytical Characterization of N 2 Hydroxyethyl 3 Oxobutanamide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Hydrogen Bonding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(2-Hydroxyethyl)-3-oxobutanamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon-hydrogen framework.

Furthermore, variable temperature (VT) NMR studies can be employed to investigate intramolecular and intermolecular hydrogen bonding. nih.gov In this compound, hydrogen bonds can form between the amide N-H, the hydroxyl O-H, and the keto C=O groups. By monitoring the chemical shifts of the N-H and O-H protons as a function of temperature, the strength and dynamics of these hydrogen bonds can be inferred. nih.govnih.gov For example, a large temperature dependence of the chemical shifts for these protons is indicative of their involvement in hydrogen bonding. nih.gov Two-dimensional NMR techniques, such as NOESY and ROESY, can further reveal spatial proximities between protons, providing direct evidence for specific hydrogen bonding interactions. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for identifying potential impurities. The molecular formula of this compound is C₆H₁₁NO₃, corresponding to a molecular weight of 145.16 g/mol . chemuniverse.comchemsrc.com

Different ionization techniques can be utilized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common methods used in conjunction with liquid chromatography (LC-MS). nih.gov ESI-MS typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which would be observed at m/z 146.16 for this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, yielding characteristic product ions that can confirm the structure. For instance, the loss of a water molecule from the hydroxyethyl (B10761427) group is a common fragmentation pathway for similar compounds. nih.gov

APCI-MS can also be used and may provide complementary information. For example, in some cases, APCI can lead to in-source fragmentation, which can be useful for structural characterization. nih.gov Impurity profiling by MS involves detecting ions with different mass-to-charge ratios than the main compound. These impurities could include starting materials, by-products from the synthesis, or degradation products.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for its separation from complex mixtures.

HPLC with a suitable stationary phase, such as a reversed-phase C18 column, can effectively separate this compound from its impurities. ptfarm.pl The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A typical purity for commercially available this compound is around 95%. chemuniverse.comchemsrc.com

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a highly sensitive and selective method for analysis. sigmaaldrich.com This is particularly valuable for quantifying the compound in complex biological matrices where co-eluting substances can interfere with other detectors. nih.gov The retention time from the LC provides one level of identification, while the mass spectrum provides definitive confirmation and quantification. ptfarm.plnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Based on the structure of this compound, the following characteristic IR absorption bands are expected:

O-H stretch: A broad and intense band in the region of 3400-3650 cm⁻¹ due to the hydroxyl group. pressbooks.pub

N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amide. pressbooks.pubresearchgate.net

C=O stretch (amide I band): A strong, sharp peak typically found between 1630 and 1680 cm⁻¹. libretexts.org

C=O stretch (ketone): Another strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds. libretexts.org

N-H bend (amide II band): A band in the region of 1510-1570 cm⁻¹.

The presence and positions of these bands provide strong evidence for the chemical structure of the molecule.

| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** | Intensity |

| O-H (Alcohol) | 3400-3650 | Broad, Strong |

| N-H (Amide) | 3300-3500 | Moderate |

| C=O (Amide I) | 1630-1680 | Strong |

| C=O (Ketone) | 1700-1725 | Strong |

| C-H (sp³) | 2850-3000 | Medium to Strong |

| N-H (Amide II) | 1510-1570 | Moderate |

Derivatization Strategies for Enhanced Analytical Identification and Quantitation in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma or tissue homogenates can be challenging due to low concentrations and interference from other molecules. researchgate.net Derivatization is a strategy used to modify the chemical structure of the analyte to improve its analytical properties, such as volatility for gas chromatography or ionization efficiency and fragmentation behavior for mass spectrometry. nih.gov

For a compound like this compound, the hydroxyl and amide groups are potential sites for derivatization. For instance, the hydroxyl group can be silylated to increase its volatility and thermal stability for GC-MS analysis. For LC-MS analysis, derivatization can be employed to introduce a readily ionizable group or a specific tag that produces a unique and intense fragment ion in MS/MS analysis, thereby enhancing sensitivity and selectivity. researchgate.netnih.gov

An example of a derivatization strategy for hydroxyl-containing compounds involves using reagents that introduce a charged moiety, facilitating better ionization in ESI-MS. researchgate.netnih.gov Isotope-labeled derivatizing agents can also be used to create an internal standard that co-elutes with the analyte, allowing for more accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov While specific derivatization methods for this compound are not detailed in the provided results, the principles applied to other hydroxy and amide-containing compounds in biological samples are directly applicable. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of N 2 Hydroxyethyl 3 Oxobutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. For N-(2-Hydroxyethyl)-3-oxobutanamide, these calculations would reveal key electronic properties.

While specific DFT studies on this compound are not readily found, research on related α-ketoamides provides valuable insights. nih.gov For instance, the planarity of the α-ketoamide moiety is a significant factor, with the nitrogen atom and the two carbonyl groups preferring to lie on the same plane in a trans disposition to minimize repulsion between the oxygen lone pairs. acs.orgnih.gov This planarity can be influenced by the nature of the substituents.

Key electronic descriptors that would be determined from quantum chemical calculations include:

| Electronic Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. | The presence of electronegative oxygen and nitrogen atoms would influence the HOMO and LUMO energy levels, likely resulting in a moderate gap, suggesting a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. | The carbonyl oxygens and the hydroxyl oxygen would exhibit negative electrostatic potential, making them susceptible to electrophilic attack and hydrogen bond donation. The amide and hydroxyl protons would show positive potential, indicating sites for nucleophilic attack and hydrogen bond acceptance. |

| NBO Analysis | Natural Bond Orbital (NBO) analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. | NBO analysis would likely show significant delocalization of electron density across the β-ketoamide functionality, contributing to its overall stability and influencing its reactivity. |

These calculations are crucial for understanding the intrinsic properties of this compound and predicting its behavior in chemical reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how a ligand like this compound might interact with a biological target, such as an enzyme.

Molecular docking studies on α-ketoamide derivatives have shown their potential as inhibitors of various enzymes, including proteases. nih.govnih.gov The α-keto group often acts as a "warhead," forming a reversible covalent bond with a key amino acid residue in the enzyme's active site, such as the cysteine in cysteine proteases. nih.gov The amide portion of the molecule typically forms crucial hydrogen bond interactions with the protein backbone, enhancing binding affinity. nih.gov

For this compound, a hypothetical docking study against a relevant enzyme would involve:

Target Identification: Selecting a protein target where β-ketoamides are known or predicted to have activity.

Binding Site Prediction: Identifying the active site or allosteric sites on the target protein.

Docking Simulation: Placing the 3D structure of this compound into the binding site and scoring the different poses based on binding energy and interactions.

MD simulations would then be employed to study the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interactions.

Conformational Analysis of this compound and its Analogs

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

For this compound, the key rotatable bonds are around the ethylamide and the C-C bonds of the butanamide backbone. Computational studies on α-ketoamides have shown a preference for a planar conformation of the keto-amide moiety, though this can be influenced by bulky substituents. acs.orgnih.gov The presence of the hydroxyl group in this compound introduces the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations.

A detailed conformational analysis would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformer to identify the low-energy, and therefore most probable, conformations.

In Silico Prediction of Pharmacological and Toxicological Profiles of 3-Oxobutanamide Derivatives

In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are widely used in early-stage drug discovery to filter out compounds with unfavorable properties. nih.govnih.govresearchgate.net

For 3-oxobutanamide derivatives like this compound, these predictive models can estimate a range of properties:

| ADMET Property | Prediction Method | Potential Profile for this compound |

| Absorption | Lipinski's Rule of Five, predicted aqueous solubility, and Caco-2 cell permeability models. | Likely to be compliant with Lipinski's rules due to its relatively small size and number of hydrogen bond donors/acceptors. The hydroxyl group would enhance aqueous solubility. |

| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Moderate polarity suggests it may have limited ability to cross the blood-brain barrier. |

| Metabolism | Prediction of sites of metabolism by cytochrome P450 enzymes. | The molecule has several potential sites for metabolism, including oxidation of the alkyl chain. |

| Excretion | Prediction of renal clearance. | The hydrophilic nature suggests potential for renal excretion. |

| Toxicity | Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities. | General toxicity prediction models would be used to flag potential liabilities. |

These predictions provide a preliminary assessment of the compound's drug-likeness and potential safety concerns.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. tandfonline.comtandfonline.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For 3-oxobutanamide derivatives, a QSAR study would involve:

Data Set Collection: Assembling a series of 3-oxobutanamide analogs with measured biological activity against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

A validated QSAR model for 3-oxobutanamide derivatives could guide the design of new analogs with improved potency and selectivity. For example, a QSAR study on peptide α-ketoamides as calpain I inhibitors identified LogP, heat of formation, and HOMO energy as key descriptors influencing activity. tandfonline.comtandfonline.com

Biological and Pharmacological Investigations of N 2 Hydroxyethyl 3 Oxobutanamide Derivatives

Structure-Activity Relationship (SAR) Studies of N-(2-Hydroxyethyl)-3-oxobutanamide Analogs

The biological activity of this compound derivatives is intricately linked to their chemical structure. Through systematic modifications of the core molecule, researchers have elucidated key structural features that govern their potency and selectivity. These structure-activity relationship (SAR) studies are crucial for the rational design of more effective and targeted therapeutic agents.

Impact of Substituent Variations on Biological Potency

The introduction of different functional groups onto the 3-oxobutanamide framework can dramatically alter the biological effects of the resulting analogs. For instance, in a series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, the nature of substituents on the phenyl ring was found to significantly influence their enzyme inhibitory activity. The presence of electron-donating groups on the phenyl ring appeared to enhance the inhibitory potential against urease.

In a study of bufalin (B1668032) 3-nitrogen-containing-ester derivatives, modifications at the C3 position had a significant impact on their cytotoxic activity. Specifically, a bufalin-3-piperidinyl-4-carboxylate compound demonstrated markedly increased cytotoxic potency against HeLa and A549 cancer cell lines when compared to the parent bufalin molecule. researchgate.net This highlights the importance of the substituent's nature and position in dictating the biological outcome.

Conformational Preferences and Receptor Binding Affinity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to interact with biological targets such as receptors and enzymes. The conformational preferences of this compound analogs can influence their binding affinity and, consequently, their biological activity.

Studies on structurally related molecules provide insights into the potential conformational dynamics of these derivatives. For example, in a series of 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines, the length of the alkyl chain connecting the amine nitrogen and the central oxygen atom was found to affect their 5-HT2 receptor binding affinity. nih.gov Computational analysis revealed that differences in the nitrogen-to-oxygen distance between two groups of these compounds correlated with a tenfold difference in their binding affinity. nih.gov This suggests that subtle changes in molecular geometry can have a profound impact on receptor interaction. While direct conformational studies on this compound derivatives are limited, these findings underscore the importance of molecular shape in their biological function.

Evaluation of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents. These investigations have primarily focused on their cytotoxic effects against cancer cells, their ability to inhibit specific enzymes, and their activity against Mycobacterium tuberculosis.

Cytotoxicity and Antiproliferative Effects of 3-Oxobutanamide Derivatives

Several studies have explored the potential of 3-oxobutanamide derivatives as anticancer agents. Research has shown that certain analogs exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of five 3-oxobutanamide derivatives demonstrated toxicity against human lymphocytes at high concentrations (1000 and 2000μM). nih.gov In particular, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide and N-(2-benzothiazolyl)-3-oxobutanamide showed marked cellular and mitochondrial toxicity. nih.gov The increased toxicity of the brominated compound was attributed to the presence of the bromine substituent. nih.gov

The antiproliferative effects of these compounds are often linked to the induction of apoptosis (programmed cell death). For example, a semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide was found to exhibit cytotoxic activity against thirteen human leukemic cell lines and induced cell death through apoptosis in a time- and dose-dependent manner.

Interactive Table: Cytotoxicity of 3-Oxobutanamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide | Human lymphocytes | Toxic at 1000-2000 µM | nih.gov |

| N-(2-benzothiazolyl)-3-oxobutanamide | Human lymphocytes | Toxic at 1000-2000 µM | nih.gov |

| Bufalin-3-piperidinyl-4-carboxylate | HeLa | 0.00076 | researchgate.net |

Enzyme Inhibition Studies (e.g., Urease, Alpha-Glucosidase)

Derivatives of 3-oxobutanamide have shown promise as inhibitors of various enzymes, including urease and alpha-glucosidase, which are therapeutic targets for the treatment of infections and metabolic disorders, respectively.

A series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides displayed moderate to good inhibitory potential against both alpha-glucosidase and urease. The IC50 values for alpha-glucosidase inhibition ranged from 4.60 ± 1.20 µM to 48.40 ± 7.70 µM, while for urease inhibition, the range was 8.90 ± 2.80 to 57.30 ± 7.70 µM. nih.gov Kinetic studies revealed that one of the compounds inhibited urease in a competitive manner. nih.gov

Another study on oleanolic acid and its synthetic derivatives found that they selectively inhibited alpha-glucosidase, with the dihydroxy-olide derivative being the most potent. mdpi.com This indicates that the 3-oxobutanamide scaffold can be a useful template for designing specific enzyme inhibitors.

Interactive Table: Enzyme Inhibition by 3-Oxobutanamide Derivatives

| Compound Class | Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides | Alpha-glucosidase | 4.60 - 48.40 | nih.gov |

| N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides | Urease | 8.90 - 57.30 | nih.gov |

Antitubercular Activity Assessment

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. While direct studies on the antitubercular activity of this compound derivatives are limited, research on related structures suggests that this chemical class may hold potential.

For example, a series of 2-hydroxy-aminoalkyl derivatives of diaryloxy methano phenanthrenes were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, showing Minimum Inhibitory Concentrations (MICs) in the range of 3.12-25 microg/ml. smolecule.com This indicates that the presence of a hydroxyl group and an alkyl chain, features also present in this compound, can be compatible with antitubercular activity.

Furthermore, novel benzothiazole (B30560) derivatives have been screened for their anti-tubercular properties, with some compounds showing activity against both susceptible and multi-drug resistant strains of M. tuberculosis. nih.gov These findings, although not directly on this compound derivatives, provide a rationale for exploring this chemical space for new antitubercular leads.

Analgesic Properties of Related Pyrazolylazo Derivatives

Research into the pharmacological potential of pyrazole (B372694) derivatives has led to the synthesis of novel compounds with significant analgesic properties. A series of 1-(2-hydroxyethyl)-3,5-dimethylpyrazolylazo derivatives, which are structurally related to this compound, have been synthesized and evaluated for their pain-relieving effects. nih.gov These derivatives incorporate moieties such as thiosemicarbazide, 1,3,4-thiadiazole, and 1,2,4-triazole-3-thione. nih.gov

The analgesic activity of these synthesized compounds was assessed using established models: the hot-plate and tail-immersion tests, with morphine serving as the standard reference drug. nih.gov Among the tested compounds, certain derivatives demonstrated notable analgesic effects in both experimental models. nih.gov Specifically, 2-(butylamino)-5-[((1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-yl)azo)phenyl]-1,3,4-thiadiazole and 4-[((1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-yl)azo)phenyl]-4-(2-phenethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were identified as having significant analgesic activity. nih.gov The latter compound, in particular, exhibited a strong and rapid onset of analgesia, beginning as early as 30 minutes after administration. nih.gov The development of new analgesics is concentrated on producing drugs that are both effective and have fewer adverse effects. zsmu.edu.ua

Analgesic Activity of Selected Pyrazolylazo Derivatives

| Compound | Chemical Moiety | Analgesic Effect (Hot-plate Test) | Analgesic Effect (Tail-immersion Test) | Source |

|---|---|---|---|---|

| 2-(butylamino)-5-[((1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-yl)azo)phenyl]-1,3,4-thiadiazole | 1,3,4-Thiadiazole | Active | Active | nih.gov |

| 4-[((1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-yl)azo)phenyl]-4-(2-phenethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1,2,4-Triazole-3-thione | Strongly Active | Strongly Active | nih.gov |

Antioxidant Activity

The antioxidant potential of chemical compounds is a significant area of pharmacological research, as oxidative stress is implicated in numerous diseases. tbzmed.ac.ir Antioxidants can neutralize harmful free radicals, which are molecules with unpaired electrons that can damage cells. tbzmed.ac.ir The human body has endogenous antioxidant systems, but exogenous antioxidants are often required to counteract excessive free radical formation. tbzmed.ac.ir

The antioxidant capacity of a compound is often linked to its molecular structure, with specific functional groups playing a key role. tbzmed.ac.ir For instance, hydroxyl (-OH) groups are fundamental to the antioxidant activity of many compounds, contributing to stabilization through resonance. tbzmed.ac.ir While direct studies on the antioxidant activity of this compound are limited in the reviewed literature, research on related structures provides insights. For example, studies on other compounds have shown that they can exert protective effects by reducing oxidative stress and increasing the content of cellular antioxidants like glutathione. nih.gov The evaluation of antioxidant activity is commonly performed using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov

Mechanistic Insights into Biological Action

Cellular and Subcellular Effects (e.g., Mitochondrial Membrane Potential, Lysosomal Membrane Integrity)

Investigations into the biological actions of 3-oxobutanamide derivatives have revealed significant effects at the cellular and subcellular levels, particularly concerning mitochondria and lysosomes. A study assessing the toxicity of five different 3-oxobutanamide derivatives on human lymphocytes and their isolated mitochondria found that toxicity was concentration-dependent. nih.gov While low concentrations (50-500µM) showed no remarkable toxicity, higher concentrations (1000 and 2000µM) induced marked cellular and mitochondrial damage. nih.gov

Two compounds, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide and N-(2-benzothiazolyl)-3-oxobutanamide, were particularly potent. nih.gov The more toxic of the two induced cytotoxicity in human blood lymphocytes that was associated with a collapse of the mitochondrial membrane potential (MMP) and injury to the lysosomal membrane. nih.gov The collapse of MMP is a critical event in cellular injury, often leading to apoptosis. nih.govnih.gov Similarly, the loss of lysosomal membrane integrity can release hydrolytic enzymes into the cytoplasm, causing widespread cellular damage. nih.gov These findings suggest that mitochondria and lysosomes are key subcellular targets for the toxic effects of certain 3-oxobutanamide derivatives at high concentrations. nih.gov

Toxicity Profile of 3-Oxobutanamide Derivatives

| Concentration Range | Observed Effect on Human Lymphocytes | Specific Cellular Events (at high concentrations) | Source |

|---|---|---|---|

| 50-500µM | No remarkable toxicity | N/A | nih.gov |

| 1000-2000µM | Marked cellular and mitochondrial toxicity | Mitochondrial membrane potential collapse, lysosomal membrane injury, ROS generation | nih.gov |

Role of Intracellular Reactive Oxygen Species Generation

The generation of intracellular reactive oxygen species (ROS) is a key mechanism underlying the cytotoxicity of several 3-oxobutanamide derivatives. nih.gov ROS, such as superoxide (B77818) and hydrogen peroxide, are chemically reactive molecules containing oxygen that play a role in cell signaling and homeostasis; however, at high levels, they cause oxidative stress and damage to cellular components. nih.govresearchgate.net

In the study of 3-oxobutanamide derivatives, the cytotoxicity induced by the highly toxic N-(2-benzothiazolyl)-3-oxobutanamide was directly linked to the generation of intracellular ROS. nih.gov This increase in ROS was also associated with lipid peroxidation and the depletion of glutathione, a major endogenous antioxidant. nih.gov This cascade of events—ROS generation leading to oxidative damage—is a common pathway of chemical-induced toxicity. nih.gov The production of ROS can be stimulated by various factors and can originate from multiple intracellular sources, including the mitochondrial electron transport chain and enzymes like NADPH oxidase. nih.govnih.gov The findings indicate that the biological actions of these derivatives are, at least in part, mediated by their ability to induce oxidative stress through the production of intracellular ROS. nih.gov

Interactions with Biomolecules (e.g., DNA Intercalation)

The interaction of small molecules with biomacromolecules like DNA is a critical aspect of their biological activity. One such interaction is intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This can lead to changes in DNA structure and function, potentially causing cellular toxicity. researchgate.net

Research on water-soluble planar platinum(II) complexes containing a N,N-di(2-hydroxyethyl)-N′-benzoylthioureato ligand—a structure bearing the N,N-di(2-hydroxyethyl) group also found in this compound—has provided insights into potential DNA interactions. researchgate.net Studies using circular dichroism spectroscopy confirmed that several of these related platinum complexes bind strongly to DNA, with a mode of binding suggestive of intercalation, similar to that of ethidium (B1194527) bromide. researchgate.net The addition of these complexes stabilized the DNA double helix, as shown by an increase in its melting temperature. researchgate.net Furthermore, in vivo studies with an E. coli strain deficient in DNA repair showed that one of the complexes exhibited significant cellular toxicity linked to DNA damage. researchgate.net While these findings are on related but different molecules, they suggest that compounds containing the di(2-hydroxyethyl) moiety may have the potential to interact with and damage DNA. researchgate.net

Predictive Toxicology and Safety Assessment of 3-Oxobutanamide Derivatives

Predictive toxicology, including in silico methods, is an expanding field aimed at forecasting the potential toxicity of chemical compounds early in the development process, thereby reducing reliance on animal testing and late-stage failures. nih.govnih.gov These computational approaches use structure-activity relationships (SAR) and other models to predict hazards like organ toxicity or mutagenicity. ceon.rsresearchgate.net

A key question in the study of 3-oxobutanamide derivatives has been whether their toxicity risk could be predicted using relevant in vitro models. nih.gov Research utilizing human lymphocytes and their isolated mitochondria as a test system has shown promise in this area. nih.gov By exposing these biological systems to various 3-oxobutanamide derivatives, researchers were able to demonstrate a clear dose-response relationship for toxicity. nih.gov The study successfully identified specific derivatives with higher toxicity profiles and elucidated the underlying mechanisms, such as mitochondrial and lysosomal damage. nih.gov The results suggested that the increased toxicity of one compound could be attributed to the presence of a bromine substituent. nih.gov This type of study, which combines in vitro assays with mechanistic investigation, serves as a valuable tool for predictive safety assessment, helping to prioritize compounds and guide safer chemical design. nih.gov

Applications in Materials Science and Polymer Chemistry Involving N 2 Hydroxyethyl 3 Oxobutanamide Motifs

Incorporation of N-(2-Hydroxyethyl)-3-oxobutanamide into Functional Molecular Materials

The N-(2-hydroxyethyl)amide structure is a key building block for creating functional molecular materials, particularly those with self-assembling properties like liquid crystals. While direct research on this compound in this specific context is limited, studies on analogous structures provide significant insight. For instance, the synthesis of N-(2-hydroxyethyl)-3,4,5–tris(4-dodecyloxybenzyloxy) benzamide (B126) has been reported as a crucial precursor to dendritic 2-oxazolines. These oxazoline (B21484) monomers can then undergo cationic ring-opening polymerization to produce side-chain liquid crystalline polymers (SCLCPs). In these systems, the N-(2-hydroxyethyl)amide unit is fundamental for constructing the monomer, which, after polymerization, leads to materials that self-assemble into organized columnar structures, demonstrating their potential in applications like proton transport membranes.

Role in Polymer Synthesis and Modification

The dual functionality of the this compound motif is particularly advantageous in polymer science, allowing it to act as a versatile monomer or a modifying agent.

The "hydroxyethyl" group is central to the creation of polymeric scaffolds for tissue engineering, most notably in polymers derived from 2-hydroxyethyl methacrylate (B99206) (HEMA). Poly(2-hydroxyethyl methacrylate) (pHEMA) is extensively used to create three-dimensional, porous hydrogel scaffolds that can support cell growth and tissue regeneration. chemsrc.com These scaffolds mimic the natural extracellular matrix, providing a biocompatible and supportive environment for cells. mdpi.com

The synthesis of these scaffolds often involves methods like porogenation, using materials such as ammonium (B1175870) oxalate (B1200264) crystals or paraffin (B1166041) microspheres to create an interconnected pore structure. chemsrc.comnih.gov The inherent hydrophilicity and low toxicity of the hydroxyethyl (B10761427) groups are key to the biocompatibility of these materials. Researchers have developed composite pHEMA scaffolds by incorporating natural polymers like gelatin and alginate, or inorganic components like nano-hydroxyapatite, to enhance mechanical properties and specific biological functions, such as osteogenic differentiation. chemuniverse.comsigmaaldrich.com The resulting materials show promise for applications in repairing bone and other tissues. mdpi.com

| Scaffold Composition | Porosity Method | Mechanical Strength (MPa) | Key Findings | Reference |

| p(HEMA-AEMA) | Ammonium Oxalate Porogen | Not Specified | Supported mesenchymal and neural stem cell growth. | chemsrc.com |

| PHEMA/Gelatin/PBAE | Cryogelation | 5.87 | High elasticity and porosity; non-toxic with high cell adhesion. | mdpi.comchemuniverse.com |

| PHEMA/Gelatin/PBAE | Porogenation | 10.14 | Higher mechanical strength compared to cryogels. | mdpi.comchemuniverse.com |

| PHEMA/Gelatin/Alginate/TiO2 | Modified Porogenation | Not Specified | Serves as a promising platform for controlled drug release (curcumin). | sigmaaldrich.com |

This table presents selected data on polymeric scaffolds derived from hydroxyethyl-containing monomers, illustrating the versatility of this motif.

The hydroxyethyl moiety is fundamental to the synthesis of hydrogels and biocompatible polymers due to its hydrophilicity and ability to form hydrogen bonds. Hydrogels based on pHEMA are prime examples, valued for their high water content and soft texture, which resembles natural tissue. nih.gov These properties have led to their extensive use in biomedical applications, including soft contact lenses and carriers for protein immobilization. nih.govnih.gov

To enhance biocompatibility and create materials that resist biological fouling (the unwanted adhesion of proteins and cells), polymers like poly(N-hydroxyethyl acrylamide) (PHEAA) have been developed. PHEAA is noted for being more hydrophilic and less adhesive to proteins than similar polymers like polyacrylamide. dergipark.org.tr This anti-fouling characteristic is crucial for implantable devices intended for applications such as continuous glucose monitoring. dergipark.org.tr Copolymers incorporating N-hydroxyethyl acrylamide (B121943) demonstrate excellent biocompatibility and performance in sensing applications, highlighting the importance of the N-hydroxyethyl group in designing advanced, biocompatible materials. dergipark.org.tr Furthermore, turning inert polymers like pHEMA into degradable materials can be achieved by incorporating labile crosslinking agents, making them suitable for tissue-engineered blood-contacting devices.

Advanced Materials with Opto-electronic Properties

The 3-oxobutanamide portion of this compound contains a beta-keto functional group, which is structurally analogous to the beta-diketonate ligands widely used in the field of optoelectronics. Beta-diketonates are exceptional chelating agents for lanthanide ions (such as Europium, Eu³⁺), forming highly stable complexes that exhibit strong and sharp luminescence.

This process, known as the "antenna effect," involves the organic ligand absorbing ultraviolet light and efficiently transferring the energy to the central lanthanide ion, which then emits light at a characteristic wavelength (e.g., red for Europium). These luminescent complexes are critical components in technologies such as:

Organic Light-Emitting Diodes (OLEDs)

Luminescent biolabels for medical diagnostics

Fluorescent sensors

Anti-counterfeiting materials

Given the chelating ability of its 1,3-dicarbonyl system, the this compound motif could similarly be used as a ligand to sensitize lanthanide luminescence. chemuniverse.com By incorporating this motif into polymers or other molecular structures, it is conceivable to develop new advanced materials with tailored photophysical properties for a range of opto-electronic applications.

Applications in Dyeing and Textile Chemistry

The chemical structure of this compound suggests its utility in dyeing and textile chemistry. The beta-ketoamide group can function as a "coupler" molecule in the synthesis of certain types of dyes, particularly azo dyes. In this role, the activated methylene (B1212753) group (the -CH₂- between the two carbonyls) can react with a diazonium salt to form a new, highly colored chromophore.

Furthermore, related compounds serve as intermediates in dyestuff synthesis. For example, N,N'-Bis(2-hydroxyethyl)oxamide is recognized as a raw material and intermediate for agrochemicals and dyestuffs. The presence of hydroxyl groups in these molecules can improve water solubility and provide reactive sites for binding to textile fibers, such as cotton, through hydrogen bonding. Dyeing auxiliaries, including leveling agents, dispersing agents, and pH regulators, are essential for achieving even and efficient coloration of textiles. The chelating and reactive nature of the this compound motif makes it a candidate for use as a specialty auxiliary agent, potentially improving dye fixation and color fastness on various fibers.

Advanced Separation and Extraction Methodologies Utilizing 3 Oxobutanamide Ligands

Solvent Extraction of Metal Ions with N-(2-Hydroxyethyl)-3-oxobutanamide Analogs (e.g., Lithium)

The recovery of lithium from brines and ore leachates is of significant economic and technological interest. Traditional methods for lithium extraction can be time-consuming and resource-intensive. Solvent extraction using selective ligands presents a more efficient alternative. While direct research on this compound for lithium extraction is not extensively documented in publicly available literature, the principles of using analogous 3-oxobutanamide and β-diketone ligands provide a strong foundation for its potential application.

Research into ligands with a β-carbonyl amide structure has demonstrated their efficacy in binding lithium. For instance, a series of N,N-dialkyl β-carbonyl amides have been synthesized and tested for lithium extraction. osti.gov The core β-diketone motif within these molecules is crucial for binding lithium through enol-keto tautomerism. osti.gov The extraction process often involves a synergistic system, where a primary ligand is combined with a co-ligand to enhance the extraction efficiency and selectivity. For example, the combination of diketonate-based ionic liquid extractants with a trialkylphosphine oxide has been shown to effectively extract lithium from basic aqueous solutions. frontiersin.org

The general mechanism for the solvent extraction of a metal ion like lithium (Li⁺) with a β-diketone ligand (HL) can be represented by the following equilibrium:

Li⁺(aq) + nHL(org) ⇌ Li(L)n(org) + nH⁺(aq)

In this process, the ligand (HL) in the organic phase reacts with the lithium ion in the aqueous phase to form a neutral complex that is soluble in the organic phase, releasing a proton into the aqueous phase. The efficiency of this extraction is highly dependent on the pH of the aqueous phase and the structure of the ligand.

The performance of various ligand systems in lithium extraction is often compared based on their extraction efficiency and selectivity over other ions commonly found in brines, such as sodium and potassium.

| Ligand System | Target Ion | Extraction Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|

| N,N-bis(2-ethylhexyl)-2,4-dioxo-4-phenylbutanamide (Ligand 2) | Lithium | Data not specified | Demonstrated potential for lithium extraction, with performance enhanced by synergistic co-ligands. | osti.gov |

| [A336][TTA] and phosphine (B1218219) oxide | Lithium | 83 | Synergistic system showed higher extraction than the diketone alone. | frontiersin.org |

| Saponified bis(2-ethylhexyl)dithiophosphoric acid and 2,9-dibutyl-1,10-phenanthroline | Lithium | 68 (single stage) | High selectivity for lithium over sodium, potassium, magnesium, and calcium in concentrated salt solutions. | nih.gov |

Ligand Design for Enhanced Selectivity and Efficiency in Separation Processes

The design of the ligand molecule is paramount in achieving high selectivity and efficiency in solvent extraction. For 3-oxobutanamide ligands, several structural features can be modified to tune their properties.

Lipophilicity: To be effective in solvent extraction, the ligand and its metal complex must be highly soluble in the organic phase and have low solubility in the aqueous phase. This is typically achieved by incorporating long, branched alkyl chains into the ligand structure. For instance, the use of 2-ethylhexyl groups on the amide nitrogen of β-carbonyl amide ligands enhances their lipophilicity. osti.gov

Acidity of the Ligand (pKa): The acidity of the ligand influences the pH range at which extraction can occur. The introduction of electron-withdrawing or -donating groups near the chelating site can alter the pKa of the ligand, thereby affecting the extraction equilibrium.

Steric Factors: The size and arrangement of substituent groups around the metal-binding site can influence the selectivity for a target metal ion. By designing a binding pocket that sterically favors the coordination of a specific ion, selectivity can be enhanced.

The Role of the N-(2-Hydroxyethyl) Group: In the case of this compound, the hydroxyl group (-OH) on the ethyl substituent could play a significant role. This hydrophilic group might influence the partitioning of the ligand between the aqueous and organic phases. Furthermore, the oxygen atom of the hydroxyl group could potentially participate in the coordination of the metal ion, creating a more stable chelate complex and possibly altering the selectivity compared to analogs without this functional group. The presence of this group could also impact the stripping of the metal ion from the organic phase, a crucial step for regenerating the extractant.

Mechanistic Understanding of Complex Formation in Extraction Systems

The mechanism of complex formation in solvent extraction using 3-oxobutanamide ligands generally involves the deprotonation of the ligand and subsequent coordination to the metal ion. These ligands typically exist as a tautomeric mixture of keto and enol forms. The enol form is acidic and can be deprotonated to form an enolate anion, which then acts as a bidentate ligand, coordinating to the metal ion through the two oxygen atoms.

The formation of the extractable metal complex can be influenced by several factors:

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the 3-oxobutanamide ligand is a key factor. The enol form is the active species for extraction. The position of this equilibrium can be influenced by the solvent and the presence of other substituents on the ligand.

Synergistic Effects: In many systems, the extraction is significantly enhanced by the addition of a second ligand, known as a synergist. The synergist is typically a neutral organophosphorus compound like tri-n-octylphosphine oxide (TOPO) or tributyl phosphate (B84403) (TBP). The synergist can replace water molecules from the coordination sphere of the metal ion in the extracted complex, making the complex more lipophilic and thus more soluble in the organic phase. The extracted species in such a synergistic system is often a mixed-ligand complex. Slope analysis from extraction experiments can help determine the stoichiometry of the extracted complex, including the number of primary ligand and synergist molecules involved. frontiersin.org

Role of the Amide Group: In N-substituted 3-oxobutanamides, the amide group itself can influence the electronic properties of the chelating keto-enol group. The nature of the substituent on the nitrogen atom can affect the electron density on the carbonyl oxygen, which in turn can modify the strength of the metal-ligand bond. osti.gov

A deeper understanding of these mechanistic aspects is crucial for the rational design of more efficient and selective ligands for metal separation processes.

Conclusion and Future Perspectives in N 2 Hydroxyethyl 3 Oxobutanamide Research

Summary of Key Research Findings and Contributions

Research contributions concerning N-(2-Hydroxyethyl)-3-oxobutanamide primarily revolve around its fundamental chemical synthesis and characterization. The compound is a β-ketoamide derivative, a structural motif known for its versatile reactivity.

Key findings include:

Synthesis: The compound is typically synthesized from precursors such as diketene (B1670635) and 2-aminoethanol chemsrc.com. This reaction provides a straightforward route to the acetoacetamide (B46550) functional group.

Physicochemical Properties: The compound is a solid at room temperature with a notably high boiling point of 373.7°C, which is attributed to strong intermolecular hydrogen bonding enabled by its hydroxyl and amide groups chemsrc.comsigmaaldrich.com.

Pharmacological Relevance of Derivatives: A significant area of research has been on derivatives of the N-(2-hydroxyethyl)amide structure. Studies on a series of N-(2-hydroxyethyl)amide derivatives have demonstrated notable anticonvulsant activities. Specifically, compounds like N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide have shown superior anticonvulsant profiles and lower neurotoxicity compared to the established anti-epileptic drug valproate in preclinical tests nih.gov.

Below is a summary of the basic physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | chemsrc.comchemuniverse.com |

| Molecular Weight | 145.16 g/mol | chemuniverse.com |

| Boiling Point | 373.7°C at 760 mmHg | chemsrc.com |

| Density | 1.132 g/cm³ | chemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity (Typical) | 95% | sigmaaldrich.comchemuniverse.com |

Emerging Research Avenues for this compound

The foundational knowledge of this compound opens up several promising avenues for future investigation. Its bifunctional nature, possessing both a reactive β-ketoamide group and a hydroxyl group, makes it a versatile building block.

Exploration of Intrinsic Biological Activity: While research has focused on long-chain fatty acid derivatives, the intrinsic biological activity of this compound itself remains an area ripe for exploration. Its structural similarity to metabolic intermediates, such as those seen in the biotransformation of analgesics like bucetin, suggests it could play a role in metabolic pathways or act as a starting point for new pharmacologically active molecules nih.govresearchgate.net.